(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate
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Overview
Description
tert-Butyl (S)-(2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The Boc group is stable towards most nucleophiles and bases, making it a versatile protecting group in organic synthesis.
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative, yields the desired carbamate .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Using reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
tert-Butyl (S)-(2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor in drug synthesis.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate involves the formation of a stable carbamate group, which can be cleaved under acidic conditions to release the free amine. This process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation of the carbamic acid .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar protecting group strategies.
Phenylmethoxycarbonyl (Cbz) group: Another protecting group that is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) group: A base-labile protecting group used in peptide synthesis.
Uniqueness
tert-Butyl (S)-(2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate is unique due to its specific structure and the stability of the tert-butyl carbamate group, which makes it particularly useful in complex organic syntheses and medicinal chemistry applications .
Properties
Molecular Formula |
C16H23N3O4 |
---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
tert-butyl N-[(7S)-2-methoxy-9-methyl-8-oxo-6,7-dihydro-5H-pyrido[2,3-b]azepin-7-yl]carbamate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)17-11-8-6-10-7-9-12(22-5)18-13(10)19(4)14(11)20/h7,9,11H,6,8H2,1-5H3,(H,17,21)/t11-/m0/s1 |
InChI Key |
AKFACTNXFAHJQT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C(N=C(C=C2)OC)N(C1=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(N=C(C=C2)OC)N(C1=O)C |
Origin of Product |
United States |
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